molecular formula C12H21NO4 B1377486 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid CAS No. 1782226-06-5

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1377486
CAS No.: 1782226-06-5
M. Wt: 243.3 g/mol
InChI Key: DCNSLQDWJVZTBS-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with various enzymes, proteins, and other biomolecules during the synthesis of peptides and other organic compounds. The tert-butoxycarbonyl group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it an ideal protecting group in peptide synthesis . The interactions between this compound and enzymes such as peptidases and proteases are essential for the selective protection and deprotection of amino groups during peptide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, this compound can influence cell function by modulating the availability of free amines, which are critical for various biochemical processes. The presence of the tert-butoxycarbonyl group can affect cell signaling pathways, gene expression, and cellular metabolism by temporarily blocking the reactive sites of amino acids and peptides . This modulation can lead to changes in protein synthesis, enzyme activity, and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protecting group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group is typically achieved using strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and releases the free amine . This process is essential for the stepwise synthesis of peptides and other complex molecules, allowing for the selective protection and deprotection of functional groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases for extended periods . Long-term studies have shown that the stability of the tert-butoxycarbonyl group is crucial for maintaining the integrity of protected peptides and other compounds during synthesis . Degradation of the protecting group can lead to the premature release of free amines, affecting the overall yield and purity of the synthesized products.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . Studies in animal models have shown that the compound can cause irritation and other mild adverse effects at high concentrations, emphasizing the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and other organic compounds. The compound interacts with enzymes such as peptidases and proteases, which play a role in the selective protection and deprotection of amine groups . The metabolic flux and levels of metabolites can be affected by the presence of the tert-butoxycarbonyl group, influencing the overall efficiency of peptide synthesis and other biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s role in protecting amine groups during biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the tert-butoxycarbonyl group within subcellular compartments can affect its activity and function, influencing the overall efficiency of peptide synthesis and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 2-ethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: TFA, HCl in methanol.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Deprotected amine: Resulting from hydrolysis of the Boc group.

    Substituted derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions where Boc-protected amino acids are used.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: As a building block in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-2-isopropylpyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid offers a unique balance of steric hindrance and electronic properties due to the ethyl group. This can influence its reactivity and the stability of the Boc-protected intermediate, making it particularly useful in specific synthetic applications where other Boc-protected pyrrolidines might not perform as well.

Properties

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNSLQDWJVZTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782226-06-5
Record name 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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